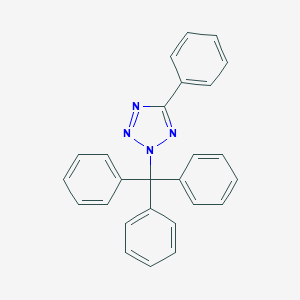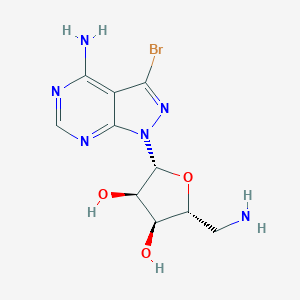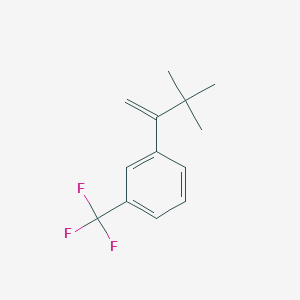
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have a mechanism of action that is of interest to researchers in various fields. In
Aplicaciones Científicas De Investigación
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial properties and has been used in studies investigating the effects of various compounds on microbial growth. Additionally, this compound has been studied for its potential use in the development of new drugs, as it has been shown to have activity against cancer cells.
Mecanismo De Acción
The mechanism of action of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cellular processes. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- has been shown to have biochemical and physiological effects that are of interest to researchers. This compound has been shown to have antimicrobial properties, as well as activity against cancer cells. Additionally, this compound has been shown to have effects on the immune system, specifically on the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- has several advantages and limitations for lab experiments. One advantage is that it has been shown to have antimicrobial properties, making it useful in studies investigating the effects of various compounds on microbial growth. Additionally, this compound has been shown to have activity against cancer cells, making it useful in studies investigating the development of new cancer treatments. However, a limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research involving benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)-. One direction is to further investigate its mechanism of action, in order to better understand how it affects cellular processes. Additionally, this compound could be studied in combination with other compounds, in order to investigate potential synergistic effects. Finally, this compound could be studied in vivo, in order to investigate its potential use as a therapeutic agent.
Métodos De Síntesis
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- is synthesized using a specific method that involves the reaction of 2,2-dimethyl-1-methylenepropanol with trifluoromethyl iodide in the presence of a base. This reaction results in the formation of the desired compound, which can then be purified using standard techniques.
Propiedades
Número CAS |
146558-45-4 |
|---|---|
Nombre del producto |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- |
Fórmula molecular |
C13H15F3 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
1-(3,3-dimethylbut-1-en-2-yl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3/c1-9(12(2,3)4)10-6-5-7-11(8-10)13(14,15)16/h5-8H,1H2,2-4H3 |
Clave InChI |
HSVJYQINDWDIPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=C)C1=CC(=CC=C1)C(F)(F)F |
SMILES canónico |
CC(C)(C)C(=C)C1=CC(=CC=C1)C(F)(F)F |
Otros números CAS |
146558-45-4 |
Sinónimos |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-(trifluoromethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



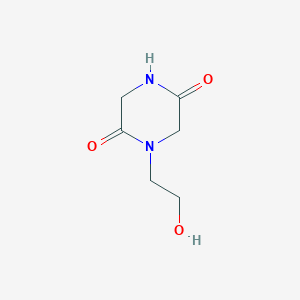
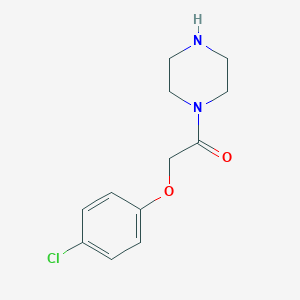
![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)
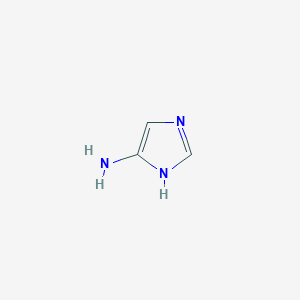
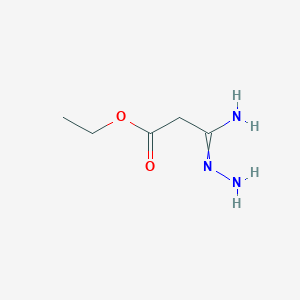
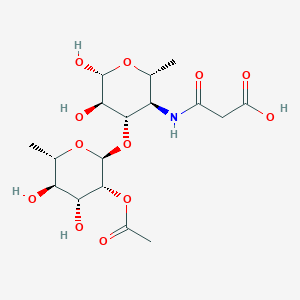
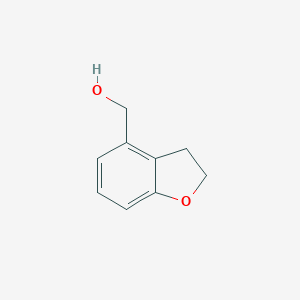
![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)
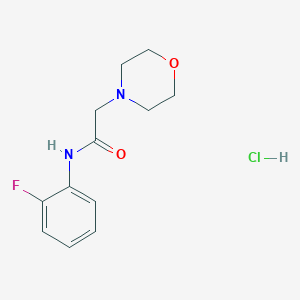
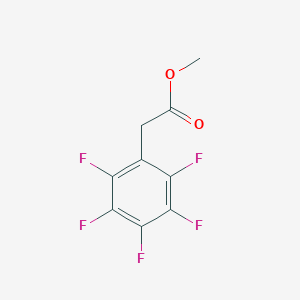
![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)
![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)
